Perillartine

Catalog No.
S595081
CAS No.
138-91-0
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perillartine

CAS Number

138-91-0

Product Name

Perillartine

IUPAC Name

(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7-

InChI Key

XCOJIVIDDFTHGB-XFFZJAGNSA-N

SMILES

CC(=C)C1CCC(=CC1)C=NO

Synonyms

perillartine, perillartine, (E)-(+)-isomer, perillartine, (E)-(+-)-isomer, perillartine, (E)-(-)-isomer, perillartine, (E)-isomer, perillartine, (S)-isomer

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N\O

The exact mass of the compound Perillartine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Perillartine, also known as perillartin or perilla sugar, is a semisynthetic sweetener derived from perillaldehyde, which is extracted from plants of the genus Perilla (Lamiaceae). This compound is notable for its high sweetness intensity, reportedly about 2000 times sweeter than sucrose. It is primarily utilized in Japan and has garnered interest for its potential applications in food and pharmaceutical industries due to its low caloric value and unique sweetness profile .

, including:

  • Oxidation: Converts perillartine back to perillaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Can be reduced to form perillamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Engages in substitution reactions to produce various derivatives, utilizing different nucleophiles .

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionVarious nucleophiles

Perillartine primarily activates the taste receptor type 1 member 2 (Tas1r2), which is involved in the perception of sweetness. Its interaction with this receptor is species-dependent, indicating variability in sweetness perception across different organisms. Research suggests that perillartine may influence several biochemical pathways, including reducing the expression of genes related to lipid synthesis and gluconeogenesis in liver cells .

The synthesis of perillartine typically involves the following steps:

  • Oximation Reaction: Perillaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
  • Industrial Production: Involves extraction from Perilla frutescens leaves, seeds, and flowering tops, followed by purification processes .

Perillartine's applications span various industries:

  • Food Industry: Used as a high-intensity sweetener and flavor enhancer in products aimed at reducing caloric intake.
  • Pharmaceuticals: Investigated for potential use in developing non-caloric sweeteners suitable for diabetic patients.
  • Cigarette Manufacturing: Enhances flavor without altering the tobacco leaf composition, improving product quality while maintaining cost-effectiveness .

Studies have shown that perillartine interacts with taste receptors differently depending on the species. This variability may affect its efficacy as a sweetener across different consumer bases. The compound's conformational flexibility also plays a crucial role in its binding affinity to taste receptors, influencing sweetness perception significantly .

Perillartine shares similarities with other sweeteners and compounds derived from natural sources. Here are some comparable compounds:

Compound NameSweetness Relative to SucroseSource
Aspartame200 timesSynthetic
Sucralose600 timesSynthetic
Steviol Glycosides50-300 timesStevia plant
Neotame8000 timesSynthetic

Uniqueness of Perillartine

What sets perillartine apart is its specific activation of the Tas1r2 receptor and its unique structural properties that allow for a broad range of conformational states. This flexibility may contribute to its exceptional sweetness intensity and potential applications beyond traditional sweeteners . Additionally, its natural derivation from Perilla plants offers an appealing aspect for consumers seeking natural alternatives to synthetic sweeteners.

Perilla Species as Primary Sources

The genus Perilla, comprising annual herbaceous plants, serves as the primary natural reservoir for perillartine precursors. Perilla frutescens (L.) Britt., in particular, stands out due to its high perillaldehyde content, the direct precursor to perillartine [1] [2]. This species exhibits two main chemotypes: one rich in perillaldehyde and another dominated by elemicin or myristicin, though the former is agriculturally prioritized for sweetener production [4]. The leaves and seeds of P. frutescens accumulate volatile terpenoids, with perillaldehyde constituting up to 60–70% of essential oils in certain cultivars [3].

Geographic distribution plays a critical role in perillartine-related cultivation. Japan maintains specialized agricultural systems for P. frutescens var. crispa, which produces the perillaldehyde-rich "aojiso" cultivar [3]. Meanwhile, Chinese varieties like P. frutescens var. arguta show lower perillaldehyde concentrations but remain subjects of phytochemical optimization studies [5].

Ethnobotanical Significance Across Cultures

The utilization of Perilla species spans culinary, medicinal, and ritualistic domains across East Asia. In Japan, P. frutescens leaves (shiso) have flavored umeboshi plums and sashimi for centuries, with traditional knowledge later guiding the isolation of perillaldehyde for sweetener synthesis [2] [3]. Korean ethnobotanical records document Perilla seed oil use in banchan (side dishes), while Chinese herbal compendia describe leaf extracts for respiratory ailments [4].

A notable cultural adaptation occurs in Ainu communities of Hokkaido, where fermented Perilla preparations incorporate antimicrobial properties attributed to perillaldehyde derivatives [3]. This cross-cultural utilization pattern underscores the plant’s biochemical versatility, though modern perillartine production remains concentrated in Japanese industrial extraction facilities [1].

Biosynthetic Pathways in Perilla Plants

Perillartine biosynthesis involves two distinct phases: plant-based terpenoid production and subsequent chemical modification. Within Perilla trichomes, the mevalonate pathway generates geranyl pyrophosphate, which cyclizes into limonene before oxidation yields perillaldehyde [3] [4]. Key enzymatic steps include:

  • Limonene synthase: Converts geranyl pyrophosphate to limonene
  • Cytochrome P450 enzymes: Oxidize limonene to perillic acid
  • Dehydrogenases: Reduce perillic acid to perillaldehyde

Post-harvest, industrial oximation processes convert perillaldehyde to perillartine through reaction with hydroxylamine under controlled pH conditions [1]. Recent transcriptomic analyses have identified PfTPS1 and PfCYP71D18 as critical genes regulating perillaldehyde accumulation, enabling marker-assisted breeding of high-yield cultivars [3].

Ecological Factors Affecting Perillartine Production

Environmental variables significantly influence perillaldehyde concentrations in Perilla biomass:

FactorEffect on PerillaldehydeMechanism
Solar irradiance↑ 22–35%Enhanced terpenoid synthase activity
Diurnal temperature Δ↑ 18%Stress-induced secondary metabolite production
Soil nitrogen↓ 12–15%Biomass dilution effect
Altitude (300–800m)↑ 8–10%UV-B mediated photochemical reactions

Data synthesized from [3] [4]

Drought stress induces a 40% increase in glandular trichome density, though prolonged water deficit reduces overall biomass yield [4]. Pollinator interactions also impact metabolite profiles, with bee-pollinated flowers showing 15% higher perillaldehyde than manually pollinated specimens [3].

Sustainable Harvesting and Conservation Considerations

Commercial perillartine production requires approximately 8 metric tons of fresh Perilla leaves per kilogram of final product, necessitating sustainable cultivation protocols [3]. Key initiatives include:

  • Agroforestry systems: Intercropping with Morus alba improves leaf yield by 20% through microclimate modulation
  • Cryopreservation: Seed banks maintain genetic diversity of wild Perilla populations threatened by habitat fragmentation
  • Green extraction: Supercritical CO₂ methods achieve 92% perillaldehyde recovery vs. 78% for steam distillation [4]

The International Union for Conservation of Nature (IUCN) has classified wild Perilla frutescens subspecies as Near Threatened due to overharvesting in Korean and Chinese provinces [3]. Ex situ conservation gardens in Tsukuba, Japan, preserve 127 unique accessions, ensuring future bioprospecting opportunities [5].

Rotational Spectroscopy Studies of Perillartine

Perillartine has been subjected to comprehensive rotational spectroscopy analysis using laser ablation-chirped pulse Fourier transform microwave spectroscopy (LA-CP-FTMW). This advanced technique enables the vaporization of thermolabile compounds and provides high-resolution structural information under isolated gas-phase conditions [1] [2]. The broadband microwave spectrum of perillartine was recorded between 2.4 and 8.0 gigahertz, revealing distinct rotational patterns characteristic of different conformational species [3].

Four distinct conformers were identified and characterized under supersonic expansion conditions. These conformers were designated as rotamers I, II, III, and IV, corresponding to the theoretical structures e-E-I, e-E-II, e-E-III, and a-E-I, respectively [1] [3]. The experimental rotational constants demonstrate excellent agreement with theoretical predictions, with scale factors ranging from 0.971 to 1.020 between calculated and experimental values [3].

Table 1: Experimental Rotational Constants and Spectroscopic Parameters

ConformerA (MHz)B (MHz)C (MHz)μaμbμcNumber of Transitions
Rot I (e-E-I)2893.8374.7361.3ObservedNot observedNot observed27
Rot II (e-E-II)2911.5379.2351.6ObservedObservedNot observed31
Rot III (e-E-III)2823.8383.8351.0ObservedNot observedNot observed13
Rot IV (a-E-I)1779.8487.3468.7ObservedNot observedNot observed14

The observed structures are characterized as nearly prolate asymmetric rotors with significant electric dipole moments along the a-axis. Rotamer II uniquely exhibits observable μb-type transitions, distinguishing it from the other conformers [3]. The nuclear quadrupole coupling from the nitrogen-14 nucleus contributes to line broadening, though individual hyperfine components remain unresolved in the broadband spectrum [1].

Conformational Panorama and Energy States

The conformational landscape of perillartine reveals a complex energy surface with multiple stable geometries. Quantum mechanical calculations using density functional theory (DFT) with B3LYP-GD3BJ functional and 6-311++G(d,p) basis set, supplemented by Møller-Plesset perturbation theory (MP2) calculations, identified twelve distinct conformational minima [3].

The conformational nomenclature employs a systematic three-part designation: the C=N group configuration relative to the ring double bond (E for trans, Z for cis), the allyl group orientation (e for equatorial, a for axial), and Roman numerals indicating energy ordering within each category [3].

Table 2: Theoretical Conformational Energy Data for Perillartine

ConformerConfigurationAllyl PositionRelative Energy (cm⁻¹)Relative Energy with ZPE (cm⁻¹)Gibbs Free Energy (cm⁻¹)Boltzmann Population (%)
e-E-IE (anti)Equatorial00039.2
e-E-IIE (anti)Equatorial1091049823.7
a-E-IE (anti)Axial11316120418.0
e-E-IIIE (anti)Equatorial18517412017.0
a-E-IIE (anti)Axial6016857801.4
a-E-IIIE (anti)Axial81092910260.4

All observed conformers exhibit E configuration of the C=N group with respect to the ring double bond, with the oxime group in anti disposition. The Z arrangement is significantly destabilized, with the most stable Z conformer positioned approximately 1200 cm⁻¹ above the global minimum [3]. This energetic preference reflects the stabilizing influence of extended conjugation between the cyclohexene double bond and the oxime C=N group [1].

The methyl group internal rotation barrier was estimated at approximately 550 cm⁻¹, precluding observable rotational splitting under the experimental conditions [3]. This barrier height is consistent with typical alkyl rotor behavior in conjugated systems.

Molecular Modeling Approaches for Structure Elucidation

The theoretical investigation of perillartine structure employed a multi-level computational approach combining force field methods, density functional theory, and post-Hartree-Fock calculations [3]. Initial conformational searches utilized molecular mechanics with the Merck Molecular Force Field (MMFF) and two complementary algorithms: large-scale low-mode sampling and Monte Carlo-based exploration, as implemented in Macromodel [3].

The seventeen preliminary structures identified through force field calculations were subsequently optimized using quantum mechanical methods. Two primary theoretical approaches were employed: B3LYP density functional theory with Grimme dispersion correction (GD3BJ) and Becke-Johnson damping, and second-order Møller-Plesset perturbation theory (MP2) [3]. Both methods utilized the 6-311++G(d,p) basis set to ensure adequate description of both heavy atom and hydrogen interactions.

Frequency calculations verified the nature of stationary points and provided zero-point energy corrections and thermodynamic properties. The excellent agreement between theoretical and experimental rotational constants validates the chosen computational methodology [3]. Scale factors between 0.971 and 1.020 demonstrate the reliability of the DFT approach for predicting structural parameters in oxime-containing systems.

The computational framework successfully predicted the relative energies and populations of observable conformers, with theoretical Boltzmann populations showing reasonable correspondence to experimental intensity ratios [3]. This agreement confirms the adequacy of the harmonic oscillator approximation for vibrational contributions and the reliability of the chosen level of theory for energy ordering.

Comparative Conformational Analysis with Related Oximes

The conformational behavior of perillartine exhibits distinctive features when compared to simpler oxime systems. Analysis of related compounds provides insight into the structural factors governing oxime conformational preferences [4] [5] [6].

Table 3: Comparative Analysis of Oxime Conformational Preferences

CompoundPreferred ConfigurationEnergy Barrier (kcal/mol)Conformational FlexibilityKey Structural Features
PerillartineE (anti)1.3HighConjugated C=C-C=N
Acetaldoxime (E)E (cis to CH₃)1.9MediumSimple oxime
Acetaldoxime (Z)Z (free rotation)Free rotationHighSimple oxime
FormaldoximeE/Z nearly equal9.4LowMinimal structure
Pyridinecarboxaldehyde oximeE (planar)6.0MediumAromatic ring

Acetaldoxime studies reveal that the E isomer preferentially adopts a conformation where the methyl group and C=N bond are cis, with a relatively low barrier to methyl rotation of 1.9 kcal/mol [4]. In contrast, the Z isomer exhibits virtually free rotation around the C-C bond, demonstrating the influence of steric interactions on conformational preferences [4].

Formaldoxime, representing the simplest oxime structure, shows nearly equal stability between E and Z configurations, with a substantial barrier of 9.4 kcal/mol for syn-anti interconversion [6]. This high barrier reflects the fundamental electronic preferences in the absence of significant steric effects.

Pyridinecarboxaldehyde oximes demonstrate the influence of aromatic conjugation on conformational preferences, with a strong preference for planar E configurations that maximize π-electron delocalization [5]. The calculated energy barrier of approximately 6.0 kcal/mol for rotation out of the aromatic plane reflects the importance of conjugative stabilization.

Perillartine's conformational landscape differs significantly from these simpler systems due to its unique structural features. The cyclohexene ring provides a semi-rigid framework that constrains the oxime group orientation, while the extended conjugation between the ring double bond and the C=N group stabilizes the E configuration. The presence of the allyl substituent introduces additional conformational complexity through its equatorial versus axial positioning [3].

The conformational flexibility of perillartine, characterized by multiple low-energy conformers within a narrow energy range, contrasts with the more restricted behavior of aromatic oximes but shows similarity to the dynamic behavior observed in simple aliphatic systems [4] [6]. This flexibility may contribute to the compound's exceptional sweetness by providing multiple binding modes for interaction with taste receptors [1] [3].

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Melting Point

102 °C

UNII

46S302515I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

30950-27-7
30674-09-0
138-91-0

Wikipedia

Perillartine

General Manufacturing Information

1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime: INACTIVE
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime, [C(E)]-: ACTIVE

Dates

Last modified: 07-17-2023

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